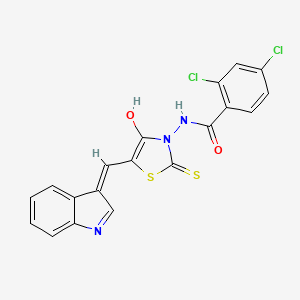

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O2S2/c20-11-5-6-13(14(21)8-11)17(25)23-24-18(26)16(28-19(24)27)7-10-9-22-15-4-2-1-3-12(10)15/h1-9,26H,(H,23,25)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORGJWJHKGCWRS-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)/C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tuberculosis properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a thiazolidinone core with an indole moiety, which is known for its diverse biological activities. The presence of dichlorobenzamide enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against various bacterial strains:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :

- The compound exhibited MIC values ranging from 37.9 to 113.8 µM and MBC values from 57.8 to 118.3 µM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli .

- Notably, it showed superior activity against MRSA compared to ampicillin, with MIC values of 248–372 µM for ampicillin and significantly lower values for the compound under study .

-

Comparative Efficacy :

- The compound was more potent than streptomycin against most tested bacteria except for Bacillus cereus and Salmonella typhimurium .

- For example, the compound (5g) demonstrated MIC/MBC values of 36.5/73.1 µM against Enterobacter cloacae and 53.6/73.1 µM against Staphylococcus aureus, indicating promising antibacterial potential .

Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the indole ring and thiazolidinone structure significantly influenced antibacterial activity. For instance:

- Substituting the methoxy group on the indole ring from position 5 to position 6 led to increased activity .

- The introduction of different carboxylic acid derivatives also affected the antibacterial efficacy, with butyric acid enhancing activity compared to other substituents .

Study 2: Anti-Tuberculosis Activity

The compound was evaluated for its potential as an anti-tuberculosis agent through inhibition of Mur enzymes in Mycobacterium tuberculosis:

- Docking studies indicated that the compound effectively mimicked diphosphate interactions within the enzyme active site, suggesting a mechanism of action through MurB inhibition .

- The most active derivatives in this study exhibited binding energies indicative of strong interactions with the target enzyme, emphasizing their potential as therapeutic agents against tuberculosis .

Summary of Findings

The biological activity of this compound can be summarized in the following table:

| Activity Type | MIC (µM) | MBC (µM) | Target Bacteria |

|---|---|---|---|

| Antibacterial | 37.9 - 113.8 | 57.8 - 118.3 | MRSA, E. coli, P. aeruginosa |

| Anti-tuberculosis | N/A | N/A | Mycobacterium tuberculosis |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound and its derivatives. The compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Key Findings:

- Broad Spectrum Activity: The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterobacter cloacae. Its minimal inhibitory concentration (MIC) values range from 0.004 to 0.03 mg/mL for bacteria like E. coli and M. flavus .

- Comparison with Antibiotics: In comparative studies, the antibacterial activity of this compound exceeded that of conventional antibiotics such as ampicillin and streptomycin by 10–50 fold .

- Fungal Activity: The compound also exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against fungi like T. viride and A. fumigatus .

Antitumor Potential

The compound's structural features suggest potential antitumor activity, particularly through the inhibition of specific enzymes involved in cancer progression.

Mechanisms of Action:

- Enzyme Inhibition: Studies indicate that derivatives of this compound inhibit UDP-MurNAc/L-Ala ligase, an enzyme crucial for bacterial cell wall synthesis. This inhibition is particularly relevant for combating multidrug-resistant strains .

- Cytotoxicity Studies: In vitro tests have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as antitumor agents .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide is essential for optimizing its biological activity.

Table: Structure-Activity Relationships of Derivatives

| Compound | Structural Modification | MIC (mg/mL) | Activity |

|---|---|---|---|

| Compound 1 | Methyl group replaced by hydroxyl | 0.004 | High antibacterial |

| Compound 2 | Fluorine atom removed | 0.03 | Moderate antibacterial |

| Compound 3 | Morpholine substitution | >0.03 | Lower activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Indole-Thiazolidinone Hybrids

The following compounds share the indole-thiazolidinone scaffold but differ in substituents, influencing their biological activity and physicochemical properties:

Substituent Variations on the Benzamide Group

(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (5d) :

- Substituent : 4-hydroxybenzamide.

- Activity : Demonstrated lower MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal) compared to the dichloro analog .

- Mechanism : The hydroxyl group may enhance hydrogen bonding with microbial targets.

(Z)-N-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide (5g) :

Modifications to the Indole Moiety

- (Z)-4-[5-(6-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-benzoic acid (5j): Substituent: 6-methoxyindole and benzoic acid. However, the carboxylic acid group may reduce bioavailability due to ionization at physiological pH .

Heterocyclic Core Variations

- 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide :

Key Observations :

Mechanistic Insights

- Thiazolidinone Core: The 2-thioxo group chelates metal ions critical for microbial enzyme function (e.g., PFOR enzyme in anaerobic bacteria), disrupting metabolic pathways .

- Indole Moiety : Facilitates π-π interactions with aromatic residues in bacterial DNA gyrase or fungal CYP51 .

- Z-Configuration : Essential for maintaining planar geometry, optimizing binding to hydrophobic pockets in target proteins .

Q & A

Q. What synthetic methodologies are optimized for the preparation of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide?

The synthesis typically involves a condensation reaction between 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one and indole-3-carboxaldehyde derivatives under basic conditions. Key steps include:

- Base selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux (60–80°C) .

- Stereochemical control : The Z-isomer is favored by steric hindrance and reaction kinetics, confirmed via NMR coupling constants or X-ray crystallography .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., methanol) yields >90% purity .

Q. How is structural elucidation performed for this compound?

- NMR spectroscopy : and NMR identify the Z-configuration via coupling constants (e.g., ) and deshielded carbonyl/thione signals .

- X-ray crystallography : Confirms the Z-configuration, planarity of the thiazolidinone ring, and intermolecular hydrogen bonding (e.g., N–H⋯S interactions) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 447.98 [M+H]) .

Q. What preliminary biological screening assays are recommended?

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with cytotoxicity assessed via HEK-293 cell viability assays (IC >50 μM indicates selectivity) .

- Antioxidant potential : DPPH radical scavenging (IC values) and ferric-reducing power assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to enhance antimicrobial potency?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the indole C5 position to improve membrane penetration. Evidence shows 5-methoxyindole derivatives (e.g., compound 5g ) exhibit 4-fold lower MIC values against E. coli .

- Thioxo vs. oxo substitution : Replacing the thione (C=S) with a ketone (C=O) reduces activity, highlighting the importance of sulfur in target binding .

- Computational modeling : Docking studies (e.g., AutoDock Vina) with E. coli dihydrofolate reductase (DHFR) reveal hydrogen bonding between the thioxo group and Arg .

Q. How can contradictory data in biological assays be resolved?

- Case example : Discrepancies in antifungal activity (e.g., C. albicans MIC ranging from 8–32 μg/mL) may arise from assay conditions. Solutions include:

- Mechanistic follow-up : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells, clarifying primary targets .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k) to purified enzymes (e.g., bacterial PFOR or fungal CYP51) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray co-crystallography : Resolves binding modes, as seen in analogous thiazolidinone inhibitors complexed with DHFR .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Ethanol | 85 | 92 | |

| Base | KOH (1.2 eq) | 88 | 95 | |

| Reaction Time | 12 hr reflux | 82 | 90 |

Q. Table 2. Biological Activity of Selected Analogues

| Compound | R Group (Indole C5) | MIC (S. aureus) (μg/mL) | IC (HEK-293) (μM) |

|---|---|---|---|

| 5d | -H | 16 | >100 |

| 5g | -OCH | 8 | 62 |

| 7c | Morpholino | 32 | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.